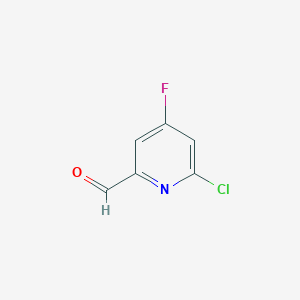

6-Chloro-4-fluoropicolinaldehyde

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.comchemscene.combldpharm.com The carbon-halogen bond serves as a versatile functional handle, enabling a multitude of cross-coupling reactions and nucleophilic substitutions that are fundamental to constructing complex molecular frameworks. glpbio.com The development of regioselective halogenation methods for pyridines is a critical area of research, as it allows for the precise installation of halogens at specific positions, which in turn dictates the subsequent synthetic transformations. sigmaaldrich.comglpbio.com These compounds are not only intermediates but are also integral components of many biologically active molecules. glpbio.com

Role of Picolinaldehydes as Versatile Synthetic Intermediates

Picolinaldehydes, or pyridine-2-carboxaldehydes, and their isomers like nicotinaldehydes, are highly valuable intermediates in organic synthesis. sigmaaldrich.comchemicalbook.com The aldehyde group is a reactive functional group that can participate in a wide range of chemical transformations, including condensations, oxidations, reductions, and the formation of various heterocyclic rings. synquestlabs.commanchesterorganics.com For instance, substituted picolinaldehydes are key precursors for the synthesis of complex heterocyclic scaffolds such as quinolines and chromenes. ambeed.com Their ability to be converted into a diverse array of other functional groups makes them powerful tools for molecular elaboration. google.com

Unique Reactivity Profile Conferred by Chloro and Fluoro Substituents on Pyridine Core

The presence of both chloro and fluoro substituents on a pyridine ring creates a unique reactivity profile. The pyridine ring is inherently electron-deficient, and the high electronegativity of halogen atoms further enhances this property, making the ring susceptible to nucleophilic aromatic substitution (SNAr). sigmaaldrich.comnih.gov

Fluorine, in particular, has a profound activating effect on the pyridine ring for SNAr reactions, often leading to significantly faster reaction rates compared to chlorine. bldpharm.comglpbio.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. bldpharm.comglpbio.com This difference is attributed to the high electronegativity of fluorine. The relative positions of the halogens and the aldehyde group in 6-Chloro-4-fluoropicolinaldehyde are expected to create a highly specific electronic environment, influencing which halogen is more susceptible to displacement and directing the regioselectivity of reactions involving the aldehyde. The chlorine at the 6-position and the fluorine at the 4-position both activate the ring towards nucleophilic attack, but their distinct electronic effects (inductive vs. resonance) and positional differences will govern the ultimate reaction outcomes. avantorsciences.comchemicalbook.com

Current Landscape of Research on Substituted Picolinaldehydes

Research into substituted picolinaldehydes is an active area, driven by the need for new synthetic methodologies and the demand for novel complex molecules in various fields of chemical science. chemscene.comglpbio.com

Gaps in Understanding Specific Reactivity of this compound

A review of the current scientific literature reveals a significant gap in the detailed study of this compound. While there is extensive research on singly substituted halopyridines and other di-substituted analogues, this specific compound remains largely unexplored. glpbio.com Its precise reactivity patterns, the kinetic and thermodynamic parameters of its reactions, and the full scope of its synthetic utility have not been systematically documented. This lack of specific data presents an open field for new research to characterize its chemical behavior, for example, in competitive nucleophilic substitution reactions to determine the relative reactivity of the C-Cl versus the C-F bond.

Potential for Novel Methodologies and Applications (Non-Clinical)

The unique substitution pattern of this compound suggests considerable potential for the development of novel synthetic methodologies. Its dual halogenation offers opportunities for sequential and site-selective functionalization, allowing for the controlled introduction of different substituents. This could lead to the efficient, multi-step synthesis of highly complex and polysubstituted pyridine derivatives. The aldehyde functionality can be used as a linchpin for building larger molecular assemblies through reactions like Wittig or aldol (B89426) condensations. These characteristics make it a promising, though currently underutilized, precursor for the synthesis of novel ligands for catalysis, functional organic materials, and molecular probes for chemical biology research. sigmaaldrich.comambeed.com

Properties of this compound

| Property | Value | Source |

| CAS Number | 1289070-07-0 | chemscene.com |

| Molecular Formula | C₆H₃ClFNO | chemscene.com |

| Molecular Weight | 159.55 g/mol | chemscene.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

614752-51-1 |

|---|---|

Molecular Formula |

C6H3ClFNO |

Molecular Weight |

159.54 g/mol |

IUPAC Name |

6-chloro-4-fluoropyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H3ClFNO/c7-6-2-4(8)1-5(3-10)9-6/h1-3H |

InChI Key |

CQXAHBNBPCCUNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 4 Fluoropicolinaldehyde

Precursor-Based Synthesis Routes

The construction of the 6-Chloro-4-fluoropicolinaldehyde scaffold relies on the careful manipulation of functional groups on a pyridine (B92270) ring. The selection of the precursor and the synthetic route is crucial for achieving high yield and regioselectivity.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be trapped by an electrophile. wikipedia.orgbaranlab.org

In the context of synthesizing this compound, a plausible precursor would be a 2-chloro-4-fluoropyridine (B1362352) derivative. The chlorine and fluorine atoms themselves can act as directing groups, although their directing ability can be influenced by other substituents and reaction conditions. harvard.educlockss.org The formyl group can be introduced by reacting the lithiated intermediate with a suitable formylating agent, such as N,N-dimethylformamide (DMF). commonorganicchemistry.comthieme-connect.de

The regioselectivity of the lithiation is a critical aspect. For a substrate like 2-chloro-4-fluoropyridine, deprotonation could potentially occur at the C3 or C5 position. The outcome is often determined by a combination of factors including the kinetic versus thermodynamic acidity of the protons and the coordination of the lithium base with the directing groups. znaturforsch.com In some cases, a phenomenon known as the "halogen dance" can occur, where the halogen atom migrates to a different position on the ring upon treatment with a strong base. clockss.orgwikipedia.orgresearchgate.net

The success of a directed ortho-metallation strategy hinges on the careful optimization of reaction conditions and the choice of reagents.

Base Selection: Lithium diisopropylamide (LDA) is a common, non-nucleophilic strong base used for deprotonation, particularly in systems sensitive to nucleophilic attack. commonorganicchemistry.comznaturforsch.com The use of LDA can sometimes offer different regioselectivity compared to alkyllithiums like n-butyllithium (n-BuLi). The choice of base is critical in preventing unwanted side reactions, such as the addition of the base to the pyridine ring. uwindsor.ca

Solvent and Temperature: The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium species and prevent side reactions. harvard.edu The solvent can influence the aggregation state of the organolithium reagent and its reactivity. wikipedia.org

Formylating Agent: N,N-Dimethylformamide (DMF) is a widely used and efficient electrophile for introducing a formyl group. commonorganicchemistry.comthieme-connect.dersc.org The reaction of the lithiated pyridine with DMF, followed by an aqueous workup, yields the desired aldehyde.

Illustrative Reaction Parameters for Formylation of Halopyridines:

| Parameter | Condition | Rationale |

| Base | LDA or n-BuLi | Strong, non-nucleophilic base for regioselective deprotonation. |

| Solvent | THF | Aprotic solvent to stabilize the organolithium intermediate. |

| Temperature | -78 °C to -20 °C | Controls reactivity and minimizes side reactions. harvard.eduresearchgate.net |

| Electrophile | DMF | Efficient formylating agent. commonorganicchemistry.comthieme-connect.de |

Halogen Exchange Reactions for Fluorine Introduction (Halex)

Halogen exchange (Halex) reactions, particularly nucleophilic aromatic substitution (SNAr), provide a common pathway for the introduction of fluorine into aromatic and heteroaromatic rings. nih.govresearchgate.net This method is especially effective when the aromatic ring is activated by electron-withdrawing groups.

The synthesis of this compound via an SNAr reaction would likely start from a precursor such as 4,6-dichloropicolinaldehyde. In this scenario, a nucleophilic fluoride (B91410) source would displace one of the chlorine atoms. The regioselectivity of this substitution is governed by the electronic properties of the pyridine ring and the relative lability of the chlorine atoms at the C4 and C6 positions. The aldehyde group, being electron-withdrawing, activates the ring towards nucleophilic attack.

The general mechanism of an SNAr reaction involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org

The efficiency and selectivity of an SNAr reaction are significantly influenced by the nature of the leaving group and the nucleophile.

Leaving Group: In nucleophilic aromatic substitution, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I, which is counterintuitive based on bond strength. libretexts.orgnih.govnih.gov This is because the rate-determining step is typically the nucleophilic attack on the ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. libretexts.org In the case of 4,6-dichloropicolinaldehyde, the relative reactivity of the chlorine atoms at the C4 and C6 positions would determine the major product.

Nucleophile: The choice of the fluoride source is critical. Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides. nih.govsci-hub.seucla.eduresearchgate.net The reactivity of the fluoride source is often enhanced by the use of a phase-transfer catalyst or by conducting the reaction in a high-boiling point aprotic solvent.

Representative Conditions for SNAr Fluorination:

| Precursor | Fluorinating Agent | Catalyst/Solvent | Product | Reference |

| Chloropicolinate substrates | KF/Bu4NCl | High-temperature | Fluoropicolinates | nih.govresearchgate.net |

| (Hetero)aryl halides | Me4NF•t-AmylOH | DMSO, 80 °C | Fluorinated (hetero)arenes | nih.gov |

| 4-Chlorobenzaldehyde | Spray-dried KF | Tetraphenyl phosphonium (B103445) bromide | 4-Fluorobenzaldehyde | baranlab.org |

Transition Metal-Catalyzed Coupling Reactions for Pyridine Core Construction or Functionalization

Transition metal catalysis is a cornerstone in the synthesis of highly substituted pyridines. These methods offer powerful tools for creating specific carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. For a molecule like this compound, these reactions are crucial for introducing the required substituents onto the pyridine ring.

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic compounds. Instead of pre-installing a reactive handle like a halogen, these methods activate a typically inert carbon-hydrogen bond.

For pyridines, C-H arylation can be challenging due to the electronic properties of the ring and the potential for the nitrogen atom to coordinate with and deactivate the metal catalyst. nih.gov However, protocols have been developed for the highly selective C-H arylation of pyridines that contain electron-withdrawing substituents such as fluorine and chlorine. nih.govelsevierpure.com These groups can influence the regioselectivity of the reaction, directing the arylation to specific positions. The electronic character of the C-H bonds and the heteroarene ring, combined with steric effects, dictates the outcome. nih.govelsevierpure.com For instance, palladium-carboxylate catalyzed reactions often show low reactivity at the C-2 position, which could be leveraged to selectively functionalize other sites on the pyridine ring. nih.gov

While direct C-H alkenylation is less commonly documented for this specific substitution pattern, the principles of C-H activation are similar. Catalytic systems, often involving palladium or rhodium, can mediate the coupling of olefins with the pyridine core. The presence of directing groups can facilitate selective C-H activation at positions proximal to the group. nih.gov

Table 1: Examples of C-H Arylation on Substituted Pyridines This table presents examples of C-H arylation reactions on pyridine rings with electron-withdrawing groups, which are analogous to the target compound.

| Pyridine Substrate | Arylating Agent | Catalyst System | Position(s) Functionalized | Yield | Reference |

| 3-Nitropyridine | Aryl boronic acid | Pd(OAc)₂ / Ligand | C-4, C-6 | Good | nih.gov |

| 3-Chloropyridine | Aryl iodide | Pd(OAc)₂ / Carboxylic Acid Ligand | C-4 | Moderate to Good | nih.govelsevierpure.com |

| Pyridine N-oxides | Arylboronic esters | Copper Catalyst | C-2 | Moderate to Good | beilstein-journals.org |

Cross-coupling reactions are among the most versatile and widely used methods for forming C-C bonds in organic synthesis. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron compound (like a boronic acid or ester) with a halide, is a powerful tool for functionalizing pyridine rings. nih.govnih.gov An efficient method for preparing pyridine-modified salicylaldehydes involves the palladium-catalyzed cross-coupling of pyridylboronic acids with bromosalicylaldehydes. northwestern.edu This strategy could be adapted to synthesize this compound by starting with a dihalopicolinaldehyde precursor (or a protected version) and coupling it with a suitable organoboron reagent. Alternatively, a boronic acid derivative of the pyridine could be coupled with a partner containing the aldehyde functionality. The choice of ligands, bases, and reaction conditions is critical for achieving high yields, especially with electronically demanding or sterically hindered substrates. nih.govrsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org In the context of synthesizing this compound, a Sonogashira coupling could be used to introduce an alkyne, which could then be further transformed into the aldehyde group. For example, a dihalo-substituted pyridine could be coupled with a protected acetylene, followed by deprotection and hydration of the alkyne to yield the target aldehyde. Recent advancements have led to copper-free Sonogashira protocols to avoid the formation of undesired alkyne homocoupling products. wikipedia.orgnih.gov

Table 2: Representative Cross-Coupling Reactions for Pyridine Functionalization This table summarizes conditions for Suzuki-Miyaura and Sonogashira couplings relevant to the synthesis of functionalized pyridine aldehydes.

| Coupling Type | Pyridine Substrate | Coupling Partner | Catalyst System | Key Conditions | Product Type | Reference |

| Suzuki-Miyaura | 2-Bromopyridine derivative | Arylboronic acid | Pd₂(dba)₃ / Phosphine (B1218219) Ligand | KF (base), Dioxane | 2-Arylpyridine | nih.gov |

| Suzuki-Miyaura | Bromosalicylaldehyde | Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Toluene/H₂O | Pyridyl-salicylaldehyde | northwestern.edu |

| Sonogashira | Aryl Halide | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst | Amine base, Room Temp | Arylalkyne | wikipedia.orgorganic-chemistry.org |

| Sonogashira (decarbonylative) | Carboxylic Acid Derivative | Terminal Alkyne | Palladium Catalyst | Decarbonylation | Arylalkyne | rsc.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In synthesizing complex molecules like this compound, these approaches are gaining significant attention.

One of the primary goals of green chemistry is to minimize the use of volatile organic solvents, which are often toxic, flammable, and environmentally harmful.

Aqueous Medium Reactions: Performing organic reactions in water is highly desirable due to its low cost, non-flammability, and environmental benignity. Protocols have been developed for synthesizing various pyridine derivatives in aqueous systems. acs.orgacs.org For example, a one-pot, three-component reaction to produce 3-sulfonyl-2-aminopyridines was successfully optimized in an isopropanol/water mixture, and even in water alone, demonstrating the feasibility of aqueous synthesis for pyridine derivatives. acs.org The use of natural deep eutectic solvents (NADESs), such as choline (B1196258) chloride/water mixtures, has also been shown to promote fast and high-yielding syntheses of functionalized heterocycles at room temperature. rsc.org

Solvent-Free Reactions: Solvent-free, or solid-state, reactions offer another green alternative by eliminating the solvent entirely. A patented method for preparing 4-pyridinecarboxaldehyde (B46228) involves a solvent-free reaction between isonicotinic acid and ethylenediamine, followed by reductive hydrolysis. google.com Similarly, the synthesis of chalcones based on pyridine-2-carbaldehyde has been achieved under solvent-free conditions using mesoporous materials as catalysts. asianpubs.org These examples highlight the potential for developing a solvent-free route to this compound, likely involving solid-phase catalysts and thermal or mechanical energy input.

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes. psu.edunih.gov This is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and efficient heating. psu.edu

Microwave-assisted synthesis has been successfully applied to a wide range of reactions, including the synthesis of heterocyclic compounds like acetamides and quinoxalines. nih.govnih.gov For instance, the Yamamoto coupling to produce poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) saw reaction times shorten from over a day to just 30 minutes with microwave heating. researchgate.net This technique could be applied to the transition metal-catalyzed coupling reactions discussed in section 2.2, potentially improving yields, reducing side-product formation, and accelerating the synthesis of this compound.

Catalysis is a fundamental pillar of green chemistry. By using catalysts, reactions can be performed with greater efficiency and selectivity, leading to less waste.

Metal-Free Catalysis: While transition metals are excellent catalysts, they can be toxic and expensive, and their removal from the final product can be challenging. A recent development is a metal-free, visible-light-driven method for constructing polysubstituted picolinaldehydes. acs.orgacs.org This biomimetic approach uses a photoredox cycle to construct and functionalize the pyridine ring under mild, oxidant-free conditions, generating minimal waste. acs.org

Lack of Publicly Available Data on Yield Optimization and Scalability of this compound Synthesis

Despite a comprehensive search of scientific literature and patent databases, detailed studies focusing on the yield optimization and scalability of the synthesis of the chemical compound this compound are not publicly available.

While the compound is noted as a commercially available reagent and likely serves as an intermediate in the synthesis of more complex molecules, specific research dedicated to enhancing its production efficiency is not found in the public domain. Synthetic methodologies for structurally related compounds offer general insights into the types of reactions that might be employed for its preparation, but direct, replicable data for this compound remains elusive.

The absence of such information prevents a detailed analysis of key parameters crucial for process development, including:

Catalyst Screening: No comparative studies on the efficacy of different catalysts for the synthesis of this specific picolinaldehyde were identified.

Reaction Condition Optimization: There is a lack of published data on how variations in temperature, pressure, and reaction time affect the yield and purity of the final product.

Solvent Effects: Information on the systematic evaluation of different solvents to improve reaction rates and yields is not available.

Scale-up Challenges and Solutions: No literature was found that discusses the challenges of transitioning the synthesis of this compound from a laboratory scale to industrial production.

Consequently, the creation of an article with detailed research findings, including data tables on yield optimization and scalability studies for this compound, is not possible at this time based on the available information. Further proprietary research within chemical manufacturing companies may exist but has not been disclosed in publicly accessible sources.

Reactivity and Transformation Studies of 6 Chloro 4 Fluoropicolinaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a versatile functional group that serves as a key site for molecular modification. Its reactivity is characterized by susceptibility to nucleophilic attack at the carbonyl carbon and the ability to undergo oxidation and reduction.

Nucleophilic addition is a fundamental reaction class for aldehydes. The partial positive charge on the carbonyl carbon makes it an electrophilic target for a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate that is subsequently protonated.

The condensation reaction between 6-Chloro-4-fluoropicolinaldehyde and primary amines or their derivatives represents a direct method for forming carbon-nitrogen double bonds. These reactions typically proceed via nucleophilic attack by the nitrogen atom on the carbonyl carbon, followed by dehydration to yield the final product. The formation of fluorinated imines is a significant strategy in medicinal chemistry, as the imine function is an essential pharmacophore in many bioactive compounds. nih.gov

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime.

Hydrazones: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones.

Table 1: Formation of Imines, Oximes, and Hydrazones from this compound This table is interactive. You can sort and filter the data.

| Reactant | Product Type | General Product Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | |

| Hydroxylamine (NH₂OH) | Oxime |

Aldehydes react with hydrogen cyanide (HCN) in a nucleophilic addition reaction to form cyanohydrins. openstax.org The reaction is typically base-catalyzed, which generates the cyanide ion (CN⁻), a potent nucleophile. openstax.orgpressbooks.pub The cyanide ion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate which is then protonated by HCN or a weak acid to give the cyanohydrin product. libretexts.org

The resulting cyanohydrin, (6-chloro-4-fluoropyridin-2-yl)(hydroxy)acetonitrile, is a valuable synthetic intermediate due to the versatile chemistry of the nitrile group. openstax.orgpressbooks.pub

Reduction to a Primary Amine: The nitrile group can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield a β-hydroxy primary amine. openstax.orglibretexts.org

Hydrolysis to a Carboxylic Acid: The nitrile can be hydrolyzed under hot aqueous acid conditions to produce an α-hydroxy carboxylic acid. openstax.orglibretexts.org

Table 2: Cyanohydrin Formation and Subsequent Transformations This table is interactive. You can sort and filter the data.

| Transformation | Reagent | Product |

|---|---|---|

| Cyanohydrin Formation | KCN / HCN | (6-chloro-4-fluoropyridin-2-yl)(hydroxy)acetonitrile |

| Nitrile Reduction | 1. LiAlH₄ 2. H₂O | 2-amino-1-(6-chloro-4-fluoropyridin-2-yl)ethan-1-ol |

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that readily add to aldehydes. libretexts.orgmsu.edu The reaction involves the nucleophilic attack of the carbanionic portion of the organometallic compound on the carbonyl carbon of this compound. libretexts.org This addition forms a new carbon-carbon bond and a tetrahedral magnesium or lithium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to furnish a secondary alcohol. libretexts.org This method allows for the straightforward introduction of various alkyl and aryl substituents.

Table 3: Alkylation and Arylation of this compound This table is interactive. You can sort and filter the data.

| Reagent Type | Example Reagent | Product Type | Example Product |

|---|---|---|---|

| Grignard (Alkylation) | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | 1-(6-chloro-4-fluoropyridin-2-yl)ethan-1-ol |

The aldehyde functional group exists at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize this compound to the corresponding 6-chloro-4-fluoropicolinic acid. To achieve oxidation to a carboxylic acid from a primary alcohol, strong reagents are required, as weaker agents like PCC will stop at the aldehyde stage. youtube.com

Reduction: The aldehyde is easily reduced to a primary alcohol, (6-chloro-4-fluoropyridin-2-yl)methanol. This transformation can be achieved using common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 4: Oxidation and Reduction of this compound This table is interactive. You can sort and filter the data.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ or H₂CrO₄ | 6-chloro-4-fluoropicolinic acid |

While this compound lacks α-hydrogens and thus cannot form an enolate to act as the nucleophilic component in a self-aldol condensation, it can serve as an excellent electrophilic partner in a crossed or directed aldol (B89426) reaction with another carbonyl compound that can be deprotonated to form an enolate.

The Wittig reaction provides a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. organic-chemistry.org The reaction involves a phosphorus ylide (a Wittig reagent), which attacks the aldehyde's carbonyl carbon. This leads to a four-membered cyclic intermediate known as an oxaphosphetane, which then decomposes to form a very stable phosphine (B1218219) oxide and the desired alkene, effectively replacing the C=O bond with a C=C bond. organic-chemistry.org

Table 5: Aldol and Wittig Reactions This table is interactive. You can sort and filter the data.

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Crossed-Aldol Condensation | This compound + Enolizable Ketone (e.g., Acetone) + Base | α,β-Unsaturated Ketone |

Multi-Component Reactions (MCRs) Incorporating the Aldehyde Group

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it a potential candidate for various MCRs, such as the Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. ksu.edu.salibretexts.org This reaction proceeds through the formation of an intermediate that then undergoes rearrangement to yield the final product. ksu.edu.sa The reaction is often carried out in aprotic solvents and is known for its high atom economy. libretexts.org

The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, resulting in the formation of a bis-amide. d-nb.info This reaction is typically exothermic and proceeds rapidly, often being complete within minutes. d-nb.info The mechanism involves the initial formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid. d-nb.info

Table 1: Potential Multi-Component Reactions of this compound

| Reaction | Reactants | Potential Product |

| Passerini | This compound, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide derivative of the pyridine (B92270) |

| Ugi | This compound, Amine, Carboxylic Acid, Isocyanide | Bis-amide derivative of the pyridine |

This table presents hypothetical reaction schemes as specific examples involving this compound were not found in the provided search results.

Pyridine Ring Reactivity and Transformations

The halogenated pyridine ring of this compound is susceptible to a variety of transformations, primarily nucleophilic aromatic substitution, directed lithiation, and C-H functionalization.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups and good leaving groups. The pyridine ring, being electron-deficient, is inherently activated towards SNAr. The presence of both chlorine and fluorine atoms on the ring in this compound offers opportunities for selective functionalization.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org This is followed by the elimination of the leaving group to restore aromaticity. libretexts.org

In nucleophilic aromatic substitution reactions on polyhalogenated heterocycles, the relative reactivity of the halogens is a crucial factor for achieving selectivity. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is the reverse of their order of acidity of the corresponding hydrohalic acids. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In the case of this compound, the fluorine atom at the 4-position is expected to be more readily displaced by a nucleophile than the chlorine atom at the 6-position. This is due to the superior ability of fluorine to stabilize the intermediate Meisenheimer complex through its strong electron-withdrawing inductive effect.

The regioselectivity of SNAr reactions on the pyridine ring is influenced by the position of the electron-withdrawing groups and the leaving groups. The aldehyde group at the 2-position of this compound acts as an electron-withdrawing group, further activating the ring towards nucleophilic attack. The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the aldehyde group, providing additional stabilization.

The attack of a nucleophile is favored at positions ortho and para to the electron-withdrawing groups. In this compound, the fluorine atom is at the 4-position (para to the nitrogen atom of the pyridine ring and meta to the aldehyde group), and the chlorine atom is at the 6-position (ortho to the nitrogen atom and meta to the aldehyde group). The combined electron-withdrawing effects of the ring nitrogen and the aldehyde group, along with the inherent reactivity of the C-F bond, would strongly favor nucleophilic attack at the 4-position.

Table 2: Predicted Regioselectivity in SNAr Reactions of this compound

| Nucleophile | Position of Attack | Expected Major Product | Rationale |

| Amine (e.g., RNH₂) | C4 | 6-Chloro-4-amino-picolinaldehyde derivative | Higher electrophilicity of C4 due to the fluorine atom and stabilization of the Meisenheimer complex. |

| Alkoxide (e.g., RO⁻) | C4 | 6-Chloro-4-alkoxy-picolinaldehyde derivative | Similar to amines, alkoxides are expected to preferentially attack the more activated C4 position. |

| Thiolate (e.g., RS⁻) | C4 | 6-Chloro-4-thioether-picolinaldehyde derivative | Soft nucleophiles like thiolates also generally follow the established reactivity patterns in SNAr. |

This table represents predicted outcomes based on general principles of SNAr chemistry, as specific experimental data for this compound was not available in the provided search results.

Directed Lithiation and Subsequent Electrophilic Quenching on Pyridine Ring

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this process, a directing group on the ring coordinates to an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), leading to deprotonation at an adjacent position. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.

For this compound, the aldehyde group can potentially act as a directing group. However, the high reactivity of aldehydes towards organolithium reagents would likely lead to nucleophilic addition to the carbonyl group rather than deprotonation of the ring. To circumvent this, the aldehyde group would need to be protected, for instance, as an acetal, prior to the lithiation step.

Assuming the aldehyde is protected, the directing effect of the protected aldehyde and the ring nitrogen would likely direct lithiation to the C3 or C5 positions. The relative acidity of the C-H bonds at these positions would determine the site of lithiation. The resulting lithiated intermediate could then be reacted with a variety of electrophiles, such as alkyl halides, carbon dioxide, or aldehydes, to introduce new substituents onto the pyridine ring.

C-H Functionalization Studies

Direct C-H functionalization has emerged as a highly efficient and atom-economical method for the synthesis and modification of organic molecules, avoiding the need for pre-functionalized starting materials. rsc.org For heteroaromatic compounds like pyridine, C-H functionalization can be achieved through various transition-metal-catalyzed reactions.

While specific C-H functionalization studies on this compound were not found in the provided search results, the presence of multiple C-H bonds on the pyridine ring (at the C3 and C5 positions) suggests that this molecule could be a substrate for such transformations. The regioselectivity of C-H functionalization would be dictated by the directing group and the catalyst system employed. For instance, a directing group at the 2-position (the aldehyde or a derivative) could direct functionalization to the C3 position. Alternatively, the inherent electronic properties of the pyridine ring could favor functionalization at a specific position.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Intermediates

Information regarding the specific reaction pathways and intermediates involved in the transformations of this compound is not available in the reviewed scientific literature. General principles of organic chemistry suggest that as a substituted picolinaldehyde, its reactivity would likely be dictated by the aldehyde functional group and the electronic effects of the chloro and fluoro substituents on the pyridine ring. The aldehyde group is susceptible to nucleophilic attack, and the halogen substituents may influence the regioselectivity of such reactions. However, without specific studies, any proposed pathway or intermediate would be purely speculative.

Kinetic and Thermodynamic Control in Reactivity

There is no published research that specifically addresses the kinetic and thermodynamic control in the reactivity of this compound. Understanding whether a reaction is under kinetic or thermodynamic control is crucial for predicting the major product under different reaction conditions. uncw.eduwikipedia.org Kinetic control favors the product that is formed fastest, which often corresponds to the reaction with the lowest activation energy. nih.gov In contrast, thermodynamic control leads to the most stable product, which is favored under conditions that allow for equilibrium to be established, typically at higher temperatures. uncw.edunih.gov The application of these principles to the reactions of this compound has not been experimentally determined or reported.

Given the absence of specific data for this compound, a detailed discussion on the mechanistic intricacies of its chemical behavior is not possible. Further experimental research would be required to elucidate the reaction mechanisms, identify key intermediates, and determine the factors governing kinetic and thermodynamic product formation.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 6 Chloro 4 Fluoropicolinaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Spin Systems and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For halogenated picolinaldehydes, which present complex spin systems due to the presence of fluorine and the various protons on the pyridine (B92270) ring, advanced NMR techniques are indispensable.

In a typical ¹H NMR spectrum of a picolinaldehyde derivative, the aldehyde proton signal appears significantly downfield. For instance, in 2-pyridinecarboxaldehyde, this proton resonates at approximately 10.09 ppm. chemicalbook.com The aromatic protons exhibit complex splitting patterns due to spin-spin coupling.

Interactive Data Table: ¹H NMR Data for 2-Pyridinecarboxaldehyde

| Assignment | Chemical Shift (ppm) |

| Aldehyde-H | 10.09 |

| Ring-H | 8.80 |

| Ring-H | 7.96 |

| Ring-H | 7.88 |

| Ring-H | 7.54 |

| Data sourced from a 90 MHz spectrum in CDCl₃. chemicalbook.com |

Two-dimensional NMR techniques are powerful for unambiguously assigning proton and carbon signals, especially in complex molecules like substituted picolinaldehydes.

COSY (Correlation Spectroscopy) is used to identify spin-coupled protons. For 6-Chloro-4-fluoropicolinaldehyde, COSY would reveal correlations between the remaining protons on the pyridine ring, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This is crucial for assigning the carbon signals of the pyridine ring and the aldehyde group.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are in close proximity. This can provide information about the preferred conformation of the aldehyde group relative to the pyridine ring.

The analysis of 2D NMR spectra is a step-by-step process of correlating cross-peaks to build up the molecular structure. libretexts.org

Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes or tautomerism. nih.gov For this compound, DNMR could be used to investigate the rotational barrier around the C-C bond connecting the aldehyde group to the pyridine ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is raised, these signals would coalesce as the rotation becomes faster. The study of such dynamic processes can provide insights into the molecule's flexibility and potential interactions. nih.gov

While less common for picolinaldehydes, the possibility of tautomerism, particularly in derivatives with specific substituents, could also be investigated using DNMR. For example, studies on 6-chlorouracil, a related heterocyclic compound, have explored its tautomeric forms. nih.gov

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. chemrxiv.org By selectively replacing an atom in a molecule with one of its isotopes (e.g., ¹³C or ¹⁵N), the fate of that atom can be traced throughout a chemical reaction using NMR or mass spectrometry.

For instance, in the synthesis of derivatives of this compound, one could use a ¹³C-labeled precursor to determine the origin of specific carbon atoms in the final product. A general approach for the ¹⁵N-labeling of pyridines has been developed, which proceeds through the ring-opening to Zincke imine intermediates followed by ring-closure with commercially available ¹⁵NH₄Cl salts. chemrxiv.orgnih.gov This method has been successfully applied to a range of substituted pyridines, achieving high levels of isotope incorporation. chemrxiv.orgnih.gov Such labeling studies are crucial for understanding complex reaction pathways and optimizing synthetic routes. nih.govresearchgate.net

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Bonding and Conformational Analysis

For this compound, FT-IR and Raman spectroscopy can be used to:

Confirm the presence of functional groups: The C=O stretch of the aldehyde group, the C-Cl stretch, the C-F stretch, and the characteristic ring vibrations of the pyridine moiety will all have distinct frequencies.

Analyze bonding: The positions of these vibrational bands can be influenced by electronic effects of the substituents. For example, the electron-withdrawing nature of the chlorine and fluorine atoms may shift the C=O stretching frequency compared to unsubstituted picolinaldehyde.

Study conformational isomers: Different conformers of the molecule may exhibit slightly different vibrational spectra, which can be used to study their relative populations.

The vibrational spectra of monosubstituted pyridines have been studied to establish correlations between the vibrational frequencies and the position of the substituent on the ring. njit.edu Furthermore, computational methods, such as density functional theory (DFT), can be used to predict the vibrational spectra of molecules, which aids in the assignment of experimental bands. pku.edu.cn

Interactive Data Table: Predicted Vibrational Frequencies for a Substituted Pyridine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C=O) | ~1700 | Aldehyde C=O stretch |

| ν(C-F) | ~1200-1300 | C-F stretch |

| ν(C-Cl) | ~700-800 | C-Cl stretch |

| Ring Modes | ~1400-1600 | Pyridine ring stretching |

| Note: These are approximate frequency ranges and can vary based on the specific molecular environment. |

High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification

High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. This is particularly useful for identifying reaction intermediates, which are often present in low concentrations and may be short-lived.

In the synthesis of derivatives of this compound, HRMS can be used to:

Confirm the mass of the final product: By measuring the mass-to-charge ratio (m/z) with high precision, the elemental formula can be determined, confirming the identity of the synthesized compound.

Identify reaction intermediates: By analyzing the reaction mixture at different time points, it is possible to detect the masses of transient species, providing valuable insights into the reaction mechanism. For example, in the ¹⁵N-labeling of pyridines, HRMS is used to determine the isotopic enrichment of the final product. nih.gov

Characterize fragmentation patterns: By inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is obtained. This "fingerprint" can be used to confirm the structure of the molecule and to distinguish it from isomers.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high precision.

For this compound or its derivatives, X-ray crystallography can provide unambiguous information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles in the molecule.

Conformation: The preferred conformation of the molecule in the solid state, including the orientation of the aldehyde group relative to the pyridine ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about hydrogen bonding, halogen bonding, and other non-covalent interactions. iucr.orgresearchgate.net

Absolute stereochemistry: For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

The crystal structures of numerous pyridine derivatives have been determined, providing valuable data on how substituents affect the geometry and packing of the pyridine ring. nih.govrsc.org

Interactive Data Table: Example Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 15.678 |

| V (ų) | 1367.4 |

| Note: This is hypothetical data for illustrative purposes. |

Computational and Theoretical Investigations of 6 Chloro 4 Fluoropicolinaldehyde

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the properties of 6-Chloro-4-fluoropicolinaldehyde. These first-principles approaches solve the electronic Schrödinger equation to determine the molecule's electronic structure and energy. DFT has become particularly popular due to its balance of computational cost and accuracy, while ab initio methods provide a systematically improvable, albeit more computationally intensive, pathway to high accuracy.

The electronic structure dictates the fundamental chemical and physical properties of the molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability and reactivity.

For this compound, the electron-withdrawing nature of the chlorine, fluorine, and aldehyde groups significantly influences the electronic landscape of the pyridine (B92270) ring. These groups lower the energy of both the HOMO and LUMO, affecting the molecule's reactivity profile. A typical DFT calculation would provide energies for these orbitals.

Table 1: Example of Calculated Molecular Orbital Energies for this compound This table is illustrative and represents typical data obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory). Actual values would require a specific computational study.

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Antibonding π* orbital |

| LUMO | -1.8 | Lowest unoccupied π* orbital, primarily on the pyridine ring and aldehyde |

| HOMO | -7.5 | Highest occupied π orbital, with contributions from the ring and halogen lone pairs |

| HOMO-1 | -8.2 | Deeper lying π orbital or σ orbital |

Theoretical calculations can predict how this compound will behave in chemical reactions. By mapping the electrostatic potential onto the electron density surface, regions susceptible to electrophilic or nucleophilic attack can be identified. The aldehyde carbon, being electron-deficient, is a primary site for nucleophilic attack. Conversely, the oxygen atom and the nitrogen of the pyridine ring are nucleophilic centers.

Furthermore, in reactions like nucleophilic aromatic substitution, computational models can predict the regioselectivity. The combined electronic influence of the chloro, fluoro, and aldehyde substituents directs incoming nucleophiles to specific positions on the pyridine ring. Reactivity indices derived from conceptual DFT, such as Fukui functions, can quantify the reactivity at each atomic site.

Table 2: Predicted Reactive Sites and Regioselectivity Predictions are based on general principles of organic chemistry and would be quantified by computational analysis.

| Site | Predicted Reactivity | Rationale |

| Aldehyde Carbon (C=O) | Highly Electrophilic | Susceptible to nucleophilic addition (e.g., Grignard reagents, hydride donors). |

| Pyridine Ring Carbon (C-Cl) | Electrophilic | Potential site for nucleophilic aromatic substitution, activated by ring nitrogen. |

| Pyridine Ring Carbon (C-F) | Electrophilic | Another potential site for nucleophilic aromatic substitution. |

| Aldehyde Oxygen (C=O) | Nucleophilic / Basic | Can act as a hydrogen bond acceptor or be protonated under acidic conditions. |

| Pyridine Nitrogen | Nucleophilic / Basic | Can be protonated or coordinate to Lewis acids. |

Even for a relatively rigid molecule like this compound, conformational flexibility exists, primarily through the rotation of the aldehyde group relative to the pyridine ring. Computational methods can perform a potential energy surface scan by systematically rotating this bond to identify the most stable (lowest energy) conformer(s) and the energy barriers between them. The planarity of the molecule is often favored due to conjugation between the aldehyde and the aromatic ring.

These models also allow for the study of intermolecular interactions. The molecule can form dimers or larger aggregates through non-covalent interactions such as dipole-dipole forces, π-π stacking between pyridine rings, and weak hydrogen bonds (e.g., C-H···O or C-H···N). Understanding these interactions is vital for predicting crystal packing and bulk material properties.

Reaction Mechanism Simulations and Transition State Analysis

For specific reactions involving this compound, computational chemistry can elucidate the step-by-step mechanism. By modeling the reaction pathway, researchers can locate and characterize the structures of transition states—the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction. nih.gov

Comparing the activation energies for different possible pathways allows for the prediction of the most likely reaction mechanism. nih.govnih.gov For example, in a substitution reaction, simulations can determine whether the mechanism is concerted or proceeds through a stable intermediate, providing insights that are often difficult to obtain experimentally.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations are highly effective at predicting various spectroscopic properties. nih.gov By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. Similarly, by computing the nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for each atom. nih.gov Electronic excitation energies can be calculated to predict the Ultraviolet-Visible (UV-Vis) absorption spectrum.

These theoretical predictions serve two main purposes. First, they can aid in the structural confirmation of a newly synthesized compound by comparing the calculated spectrum with the experimental one. A good agreement between the two validates the structure. Second, discrepancies can point to environmental effects (like solvent interactions) or suggest that the computational model needs refinement.

Table 3: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table is a hypothetical illustration of how theoretical data is compared with experimental results. Obtaining this data requires specific computational and laboratory work.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 188.5 | 189.2 |

| C2 (C-CHO) | 151.2 | 151.9 |

| C3 | 120.8 | 121.5 |

| C4 (C-F) | 165.7 (d, J=250 Hz) | 166.5 (d, J=252 Hz) |

| C5 | 110.4 (d, J=4 Hz) | 111.0 (d, J=4 Hz) |

| C6 (C-Cl) | 155.3 | 156.1 |

Machine Learning Approaches for Property Prediction or Synthesis Design

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry, capable of predicting molecular properties much faster than traditional quantum chemical methods. researchgate.netaaai.org If a large dataset of related pyridine aldehydes with known properties were available, an ML model, such as a graph neural network, could be trained to predict properties for this compound. arxiv.orgchemrxiv.org

These models learn the complex relationship between a molecule's structure and its properties without explicit programming of physical laws. aaai.org Potential applications include:

Property Prediction: Rapidly estimating properties like solubility, boiling point, or atomization energy. arxiv.org

Synthesis Design: Recommending potential synthetic routes or predicting the outcome of a chemical reaction by learning from vast reaction databases. arxiv.org

While highly promising, the development of accurate ML models is contingent on the availability of large, high-quality datasets. Currently, specific, highly-trained ML models for the direct property prediction of this compound are not prominently documented in top-tier research, but this remains an active and rapidly advancing area of chemical research. nih.gov

Applications of 6 Chloro 4 Fluoropicolinaldehyde As a Synthetic Intermediate and Building Block Non Clinical

Synthesis of Complex Heterocyclic Scaffolds

The strategic placement of reactive sites on the pyridine (B92270) ring of 6-Chloro-4-fluoropicolinaldehyde makes it a valuable starting material for the synthesis of a variety of complex heterocyclic systems. The aldehyde group provides a convenient handle for a range of chemical transformations, including condensations, cycloadditions, and multicomponent reactions.

Construction of Fused Pyridine Ring Systems

The aldehyde functionality of this compound is a key feature that facilitates the construction of fused pyridine ring systems, which are prevalent in many biologically active molecules and functional materials. While direct examples of its use are not extensively documented in readily available literature, the reactivity of the picolinaldehyde moiety is well-established for building such scaffolds. For instance, aldehydes are common precursors in reactions like the Friedländer annulation to produce quinolines and related fused systems. The presence of the chloro and fluoro substituents can influence the regioselectivity of these cyclization reactions and provide further handles for subsequent chemical modifications.

The general synthetic approach often involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, followed by an intramolecular cyclization. The electron-withdrawing nature of the halogen substituents can impact the reactivity of the pyridine ring and the aldehyde group, a factor that synthetic chemists can leverage to control reaction outcomes.

Derivatization to Ligands for Metal-Mediated Catalysis

The pyridine nitrogen and the aldehyde group of this compound offer ideal sites for the synthesis of novel ligands for metal-mediated catalysis. Schiff base condensation of the aldehyde with various primary amines can readily produce a diverse library of iminopyridine ligands. These ligands can then be complexed with a variety of transition metals.

The electronic properties of the resulting metal complexes can be fine-tuned by the nature of the substituent on the amine and the presence of the chloro and fluoro groups on the pyridine ring. These modifications can influence the catalytic activity and selectivity of the metal center in various organic transformations. While specific catalytic applications of ligands derived directly from this compound are still an area of active research, the broader class of picolinaldehyde-derived ligands has found use in processes such as polymerization, oxidation, and carbon-carbon bond-forming reactions.

Precursor for Advanced Materials (e.g., Polymers, Functional Molecules)

The reactivity of this compound positions it as a potential monomer or key building block for the synthesis of advanced materials. The aldehyde group can participate in polymerization reactions, such as polycondensation with suitable co-monomers, to form novel polymers. The incorporation of the fluorinated and chlorinated pyridine moiety into a polymer backbone can impart specific properties, such as thermal stability, flame retardancy, and altered solubility.

Furthermore, this aldehyde can be used to construct functional molecules with specific electronic or photophysical properties. For example, it can be incorporated into larger conjugated systems to create organic materials for electronic devices or sensors. The combination of the electron-deficient pyridine ring and the halogen substituents can be exploited to tune the energy levels of the resulting molecules.

Role in the Synthesis of Agrochemicals

Fluorinated and chlorinated pyridine derivatives are a well-established class of compounds in the agrochemical industry, known for their potent herbicidal, insecticidal, and fungicidal activities. While specific agrochemicals directly synthesized from this compound are not prominently reported, its structural motifs are present in various active ingredients.

The aldehyde group can be transformed into a variety of functional groups commonly found in agrochemicals, such as oximes, hydrazones, and other heterocyclic rings. The presence of both fluorine and chlorine atoms can enhance the biological activity and modify the metabolic stability and transport properties of the resulting molecules. This makes this compound a valuable intermediate for the discovery and development of new crop protection agents.

Development of Fluorescent Probes or Dyes (Non-Biological/Non-Clinical Context)

The picolinaldehyde scaffold is a common structural element in the design of fluorescent probes and dyes. The aldehyde group can be readily derivatized to create molecules with extended π-conjugated systems, which are often responsible for their fluorescent properties.

Future Research Directions and Perspectives for 6 Chloro 4 Fluoropicolinaldehyde

Discovery of Undiscovered Reactivity Patterns

The electronic properties of the pyridine (B92270) ring in 6-Chloro-4-fluoropicolinaldehyde are significantly influenced by the electron-withdrawing nature of the aldehyde, chlorine, and fluorine substituents. This unique electronic profile suggests that the compound may exhibit novel reactivity. Future studies should aim to explore these undiscovered patterns. For instance, research into the interaction of this compound with organometallic complexes could reveal divergent and site-selective reactivity, such as sp² or sp³ C-H bond activation, depending on the reaction conditions and metallic agent used nih.gov. The reaction of an Fe-Al complex with various substituted pyridines has shown that the substitution pattern can dictate outcomes like C-Al bond formation, C-C bond formation, or ligand deprotonation nih.gov. Investigating analogous reactions for this compound could uncover unique transformations. Additionally, exploring its participation in multicomponent reactions, for example with isocyanides, could lead to the discovery of new heterocyclic scaffolds ub.edu. The potential for substrate-directable reactions, where the existing functional groups guide the reactivity at other sites, also remains a largely unexplored area for this molecule acs.org.

Integration with Flow Chemistry or Microfluidic Systems

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability wuxiapptec.comnih.gov. Future research should focus on integrating the synthesis and subsequent transformations of this compound into flow chemistry systems. Microfluidic reactors, with their high surface-area-to-volume ratio, are particularly well-suited for managing highly exothermic or rapid reactions safely wuxiapptec.com. For example, N-Heterocyclic Carbene (NHC)-mediated oxidative conversions of aldehydes to amides and esters have been successfully implemented in microfluidic electrolysis cells, achieving high yields and productivities with short residence times acs.orgcore.ac.uknih.govorganic-chemistry.org. Applying this technology to this compound could enable the efficient and scalable production of its derivatives, which is highly valuable for industrial applications syrris.com.

Synergistic Computational and Experimental Studies to Predict and Verify Reactivity

A powerful strategy for accelerating chemical discovery is the synergy between computational modeling and experimental validation. Future work on this compound would greatly benefit from this dual approach. Computational chemistry, particularly using methods like Density Functional Theory (DFT), can be employed to predict the molecule's structural properties, electronic charge distribution, and reactivity . These theoretical calculations can help identify the most likely sites for nucleophilic or electrophilic attack and predict the outcomes of various reactions, thus guiding experimental design nih.gov. For instance, computational studies can elucidate complex reaction mechanisms and explain observed selectivities, as has been done for phosphine-catalyzed cycloaddition reactions acs.org. By using machine learning and quantum mechanical calculations to predict reactivity, researchers can streamline experimental procedures and reduce costs nih.gov. The subsequent experimental verification of these computational predictions provides a feedback loop that refines the theoretical models, leading to a deeper and more accurate understanding of the compound's chemical behavior.

Expansion into Emerging Fields of Materials Science and Catalysis

The functional groups present on this compound make it an attractive building block for applications in materials science and catalysis. The aldehyde group can readily participate in condensation reactions to form Schiff bases or be converted into other functional groups, while the chloro and fluoro substituents on the pyridine ring are ideal handles for cross-coupling reactions acs.org. This dual functionality allows for the synthesis of complex organic molecules, ligands for metal catalysts, and monomers for functional polymers. Future research could explore the use of this compound to synthesize novel ligands for homogeneous catalysis, where the electronic properties of the substituted pyridine ring could tune the activity and selectivity of the metal center mdpi.com. In materials science, it could serve as a precursor to conjugated organic materials with specific optoelectronic properties, or as a component in the synthesis of specialized polymers and other advanced materials. The ability to precisely modify the molecule at multiple sites opens up possibilities for creating tailor-made structures for a wide range of applications.

Q & A

Q. How to address low reproducibility in fluorination steps during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.